molecular formula C11H20N2O2 B13570251 tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13570251
M. Wt: 212.29 g/mol
InChI Key: XKZNMNKZDDJEEL-YIZRAAEISA-N
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Description

tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the aminomethyl group: This step often involves the use of a protecting group strategy to selectively introduce the aminomethyl group at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl (1S,4R,5S)-5-(methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

tert-Butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific aminomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

XKZNMNKZDDJEEL-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CN

Origin of Product

United States

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